molecular formula C15H23N3O B11858248 2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one

2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one

Cat. No.: B11858248
M. Wt: 261.36 g/mol
InChI Key: LLYSHKYHTJEQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one is a spirocyclic compound featuring a fused indazole-piperidine scaffold with a tert-butyl substituent at position 2 and a ketone group at position 6. The spiro architecture confers structural rigidity, which is advantageous in drug design for optimizing target binding and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-tert-butylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one

InChI

InChI=1S/C15H23N3O/c1-14(2,3)18-10-11-8-15(4-6-16-7-5-15)9-12(19)13(11)17-18/h10,16H,4-9H2,1-3H3

InChI Key

LLYSHKYHTJEQDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C2CC3(CCNCC3)CC(=O)C2=N1

Origin of Product

United States

Preparation Methods

Initial Functionalization and Bromination

The synthesis begins with ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate (Step 1), where the tert-butyl group is introduced via alkylation of the pyrazole nitrogen. Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under radical initiation conditions, yielding a reactive intermediate for subsequent coupling.

Alcohol Formation and Bromomethyl Derivatization

Reduction of the ester group in Step 2 using lithium aluminum hydride (LiAlH4_4) generates (5-bromo-1-tert-butyl-1H-pyrazol-4-yl)methanol . Subsequent treatment with phosphorus tribromide (PBr3_3) in dichloromethane converts the primary alcohol to 5-bromo-4-(bromomethyl)-1-tert-butyl-1H-pyrazole (Step 3), a critical electrophile for piperidine coupling.

Piperidine Coupling and Carboxylate Protection

In Step 4, the bromomethylpyrazole reacts with 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate under basic conditions (K2_2CO3_3, DMF) to form 1-tert-butyl 4-ethyl 4-((5-bromo-1-tert-butyl-1H-pyrazol-4-yl)methyl)piperidine-1,4-dicarboxylate . This step establishes the foundational spirocyclic framework.

StepReagent/ConditionsIntermediateYield (%)
1NBS, AIBN, CCl4_4Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate85
2LiAlH4_4, THF(5-Bromo-1-tert-butyl-1H-pyrazol-4-yl)methanol78
3PBr3_3, CH2_2Cl2_25-Bromo-4-(bromomethyl)-1-tert-butyl-1H-pyrazole92
4K2_2CO3_3, DMF1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate derivative68

Hydrolysis and Isocyanate Formation

Hydrolysis of the ethyl ester (Step 5) using aqueous NaOH yields 4-((5-bromo-1-tert-butyl-1H-pyrazol-4-yl)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid . Treatment with diphosgene in toluene converts the carboxylic acid to an isocyanate intermediate (Step 6), enabling intramolecular cyclization.

Spirocyclic Cyclization and Deprotection

Heating the isocyanate intermediate in acetonitrile with BF3_3·Et2_2O catalyzes cyclization, forming tert-butyl 1'-tert-butyl-7'-oxo-1',4',6',7'-tetrahydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridine]-1-carboxylate (Step 7). Final deprotection with HCl in dioxane removes the tert-butoxycarbonyl (Boc) group, yielding the target compound as a hydrochloride salt (Step 8).

Alternative Synthetic Routes

Indazole-Piperidine Coupling via Suzuki-Miyaura Cross-Coupling

A patent variation substitutes bromopyrazole with iodopyrazole derivatives, enabling palladium-catalyzed cross-coupling. For example, ethyl 3-iodo-1-isopropyl-1H-pyrazole-4-carboxylate undergoes Suzuki coupling with pinacol boronate esters to introduce aryl groups prior to spirocyclization. While this method enhances modularity, it requires stringent anhydrous conditions and increases synthetic complexity.

One-Pot Tandem Reactions

Recent advances explore tandem alkylation-cyclization sequences using DMF-DMA (dimethylformamide dimethyl acetal) and BF3_3·Et2_2O. This approach condenses Steps 4–7 into a single reaction vessel, improving efficiency (70–80% yield). However, scalability remains challenging due to intermediate purification hurdles.

Critical Analysis of Reaction Optimization

Role of Lewis Acid Catalysts

BF3_3·Et2_2O proves indispensable in facilitating cyclization (Step 7), likely by coordinating to the carbonyl oxygen and polarizing the isocyanate group. Comparative studies show that alternative catalysts (e.g., ZnCl2_2) reduce yields by 30–40%, underscoring BF3_3’s unique efficacy.

Solvent and Temperature Effects

Cyclization efficiencies vary markedly with solvent polarity. Acetonitrile outperforms THF and DMF, achieving 85% conversion at 80°C . Lower temperatures (25°C) favor byproduct formation, while exceeding 100°C degrades the spirocyclic core.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds related to the spiro[indazole-piperidine] framework exhibit significant antimicrobial activity. For instance, studies have shown that derivatives demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism involves interaction with bacterial cell membranes or inhibition of essential biochemical pathways.

Anticancer Potential

Recent investigations into the anticancer properties of spiro[indazole-piperidine] derivatives suggest potential effectiveness against several cancer cell lines. In vitro studies have highlighted their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) generation .

Neuropharmacological Effects

The compound's structural characteristics suggest possible applications in treating neurological disorders. Preliminary studies indicate that it may influence neurotransmitter systems, potentially serving as a candidate for developing treatments for conditions like anxiety or depression. Molecular docking studies have provided insights into its binding affinities with various receptors .

Case Studies

  • Antimicrobial Activity Study :
    A series of synthesized indazole derivatives were evaluated for their antibacterial properties. The study revealed that certain compounds exhibited IC50 values significantly lower than standard antibiotics, indicating their potential as novel antimicrobial agents .
  • Anticancer Screening :
    In a comparative study involving several spiro[indazole-piperidine] derivatives, one compound was found to reduce cell viability in breast cancer cell lines by over 70% at a concentration of 10 µM after 48 hours of treatment. This suggests a promising avenue for further development in oncology .
  • Neuropharmacological Investigation :
    A recent study assessed the effects of a related compound on anxiety-like behaviors in animal models. The results demonstrated a significant reduction in anxiety behaviors compared to control groups, indicating potential for development into therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4’-piperidin]-7(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing spirocyclic frameworks, tert-butyl substituents, or piperidine/piperazine moieties. Key differences in structure, synthesis, and inferred biological relevance are highlighted.

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Notes References
2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one ~C₁₅H₂₂N₄O* ~274.36 g/mol* - Spiro[indazole-5,4'-piperidine]
- tert-Butyl at C2
- Ketone at C7
No explicit activity data; spiro scaffolds are common in kinase inhibitor discovery.
1-Isopropyl-1'-(2-methyl-1H-benzo[d]imidazole-6-carbonyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one C₂₃H₂₇N₅O₂ 405.49 g/mol - Benzoimidazole carbonyl substituent
- Isopropyl group
PF-05175157 (PubChem CID: 52934180); potential kinase inhibitor candidate.
tert-Butyl 2-(benzo[d][1,3]dioxol-5-yl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate (8c) C₁₇H₁₉N₃O₄ 329.36 g/mol - Pyrroloimidazole core
- Benzodioxolyl substituent
JNK inhibitor; demonstrated nanomolar IC₅₀ values in enzymatic assays.
4,6-Di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone C₃₄H₄₄ClN₃O₃ 602.19 g/mol - Tropolone core
- Quinoline and piperidine substituents
Quantum chemical studies suggest high polarity; potential metal-chelating properties.
tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate C₁₅H₂₃FN₄O₂ 310.37 g/mol - Pyrrolopyrazole core
- Fluoro-methylpropyl substituent
Intermediate in kinase inhibitor synthesis; no direct activity reported.

*Molecular formula and weight estimated from structural analysis due to lack of explicit data in evidence.

Key Observations

Spiro vs. Non-Spiro Scaffolds: The target compound’s spiro architecture enhances conformational rigidity compared to linear analogs like the pyrroloimidazole derivatives in . This may improve target selectivity and reduce off-target effects .

Electron-withdrawing groups (e.g., ketone at C7) may modulate hydrogen-bonding interactions in binding pockets, contrasting with the electron-donating piperidinylmethyl group in ’s tropolone derivative .

Synthetic Accessibility :

  • The target compound is listed as "discontinued" in , suggesting synthetic challenges or instability, whereas ’s JNK inhibitors were synthesized via carboxamide coupling in high yields (50–70%) .

Biological Activity

2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of spiroindazoles, which are known for their diverse biological properties, including antitumor and antimicrobial activities. This article aims to summarize the current understanding of the biological activity of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C15H23N3O
  • Molar Mass : 261.36 g/mol
  • CAS Number : 1307381-60-7

Antimicrobial Activity

Research has indicated that derivatives of spiro[indazole] compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A6.25M. tuberculosis H37Rv
Compound B3.125M. tuberculosis mc26030
Compound C0.98MRSA
Compound D20.3Anti-inflammatory activity

Antitumor Activity

The antitumor potential of spiroindazoles has been explored in various studies. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, with some derivatives showing preferential suppression of rapidly dividing cells .

Case Study: Antitumor Efficacy
In a study evaluating the cytotoxic effects of spiroindazoles on A549 lung cancer cells, compounds exhibited significant antiproliferative activity, with IC50 values indicating effective growth inhibition at low concentrations .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and mycolic acid biosynthesis .
  • Cytokine Modulation : Some derivatives have demonstrated immunomodulatory effects by upregulating pro-inflammatory cytokines such as IFN-g and IL-12 while downregulating IL-10 .

Q & A

Basic: What are the key challenges in synthesizing 2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one, and what methodologies address them?

The synthesis of spiro compounds like this requires precise control over ring formation and stereochemistry. A common approach involves cyclization reactions using tert-butyl-protected intermediates to stabilize reactive centers. For example, tert-butyl groups are often introduced via Boc (tert-butoxycarbonyl) protection, as seen in spiro-piperidine derivatives . Challenges include low yields due to steric hindrance from the bulky tert-butyl group and competing side reactions. Methodologies to mitigate these include:

  • Stepwise ring closure : Using trifluoroacetic acid (TFA) to catalyze cyclization in toluene/acetonitrile mixtures, as demonstrated in analogous spiro-indole syntheses .
  • Protection-deprotection strategies : Boc groups are removed under acidic conditions to expose reactive amines for subsequent functionalization .

Basic: How is the spiro[indazole-piperidin] core structurally characterized, and what analytical techniques are critical?

Structural confirmation relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify sp3^3-hybridized carbons in the spiro junction and tert-butyl group (e.g., a singlet at ~1.3 ppm for tert-butyl protons) .
  • X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between the indazole and piperidin rings, critical for validating spiro geometry .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula, especially for intermediates with labile tert-butyl groups .

Advanced: How can enantioselective synthesis of this spiro compound be achieved, given its potential chiral centers?

Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

  • Asymmetric organocatalysis : Proline-derived catalysts can induce stereochemistry during cyclization steps, as seen in spiro-oxindole syntheses .
  • Chiral resolution : Use of chiral stationary phases in HPLC to separate enantiomers post-synthesis, followed by crystallographic validation .
  • Ring-stress-driven strategies : Leveraging the inherent strain in azetidine precursors (e.g., azabicyclo[3.2.0] systems) to direct stereoselective ring-opening and spiro formation .

Advanced: What mechanistic insights explain contradictory reactivity data in spiro[indazole-piperidin] derivatization?

Contradictions in reactivity (e.g., unexpected regioselectivity in alkylation) often arise from:

  • Conformational rigidity : The spiro junction restricts rotational freedom, favoring nucleophilic attack at less hindered positions .
  • Electronic effects : Electron-withdrawing groups on the indazole ring (e.g., ketone at position 7) can deactivate adjacent sites, altering reaction pathways .
    To resolve contradictions, employ DFT (Density Functional Theory) calculations to model transition states and identify kinetic vs. thermodynamic control .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity of this compound?

SAR strategies include:

  • Variation of substituents : Replace the tert-butyl group with smaller alkyl chains (e.g., methyl, isopropyl) to assess steric effects on target binding .
  • Ring expansion/contraction : Modify the piperidin ring to a pyrrolidin or azepane system to evaluate conformational flexibility .
  • Functional group interconversion : Convert the 7-keto group to a thione or amine to modulate electronic properties and hydrogen-bonding capacity .

Advanced: What computational tools are recommended for predicting the stability and degradation pathways of this compound?

  • Molecular dynamics simulations : Model hydrolytic degradation of the tert-butyl group under physiological pH conditions .
  • QSPR (Quantitative Structure-Property Relationship) models : Predict solubility and oxidative stability based on logP and HOMO-LUMO gaps .
  • Degradation pathway mapping : Use LC-MS/MS to identify hydrolytic or photolytic byproducts and validate with in silico fragmentation tools (e.g., CFM-ID) .

Basic: What are common synthetic impurities in this compound, and how are they controlled?

Typical impurities include:

  • Des-tert-butyl analogs : Formed via acid-catalyzed cleavage during Boc deprotection. Monitor via TLC or HPLC with UV detection at 254 nm .
  • Ring-opened byproducts : Mitigate by optimizing reaction time and temperature during cyclization steps .
  • Residual solvents : Control using GC-MS with a focus on toluene and acetonitrile traces .

Advanced: How does the spiro architecture influence pharmacokinetic properties compared to planar analogs?

The spiro structure enhances:

  • Metabolic stability : Reduced CYP450-mediated oxidation due to hindered access to reactive sites .
  • Solubility : The tert-butyl group increases lipophilicity, but the spiro core’s rigidity can improve crystallinity and bioavailability .
    Compare with planar analogs using PAMPA (Parallel Artificial Membrane Permeability Assay) to quantify passive diffusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.